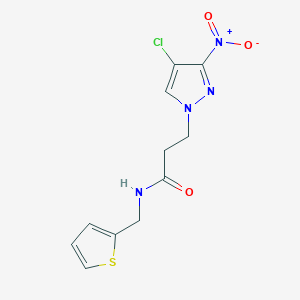![molecular formula C18H21N3O3S B4546986 2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4546986.png)
2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(2-phenylethyl)hydrazinecarbothioamide
Overview
Description
2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(2-phenylethyl)hydrazinecarbothioamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dihydroxyphenyl group, a propanoyl group, and a phenylethyl hydrazinecarbothioamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(2-phenylethyl)hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the dihydroxyphenyl propanoyl intermediate. This intermediate is then reacted with phenylethyl hydrazinecarbothioamide under controlled conditions to form the final compound. Common reagents used in these reactions include methanesulfonic acid, methanol, and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(2-phenylethyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
Major products formed from these reactions include quinones, alcohols, and substituted hydrazinecarbothioamides, depending on the specific reaction and conditions employed .
Scientific Research Applications
2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(2-phenylethyl)hydrazinecarbothioamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including wound healing and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and bioconjugates for biomedical applications
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(2-phenylethyl)hydrazinecarbothioamide involves its interaction with various molecular targets and pathways. The compound’s dihydroxyphenyl group can scavenge free radicals, providing antioxidant effects. Additionally, it can modulate cellular signaling pathways involved in inflammation and wound healing, promoting tissue repair and regeneration .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dihydroxyphenyl)propanoic acid: Known for its antioxidant activity and role as a metabolite of caffeic acid.
3,4-Dihydroxyphenylalanine (DOPA): A precursor to neurotransmitters and used in the treatment of Parkinson’s disease.
Uniqueness
2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(2-phenylethyl)hydrazinecarbothioamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
IUPAC Name |
1-[3-(3,4-dihydroxyphenyl)propanoylamino]-3-(2-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-15-8-6-14(12-16(15)23)7-9-17(24)20-21-18(25)19-11-10-13-4-2-1-3-5-13/h1-6,8,12,22-23H,7,9-11H2,(H,20,24)(H2,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHWVWBEWGJBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NNC(=O)CCC2=CC(=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(aminosulfonyl)phenyl]-2-imino-6-nitro-2H-chromene-3-carboxamide](/img/structure/B4546904.png)
![ethyl 4-(3-methoxybenzyl)-1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B4546910.png)

![1-(2-chloro-6-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide](/img/structure/B4546917.png)
![4-[(6,7-dimethoxy-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzenesulfonamide](/img/structure/B4546919.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B4546930.png)
![{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4546934.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(dimethylsulfamoyl)-2-methylbenzamide](/img/structure/B4546936.png)
![1-(3-methoxyphenyl)-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B4546943.png)
![N-(4-chlorobenzyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4546950.png)
![N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4546953.png)
![N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B4546960.png)
![3-chloro-6-fluoro-N-[1-(tetrahydrofuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4546977.png)

